molecular formula C10H10FNO4 B1426031 Ethyl 2-(2-fluoro-4-nitrophenyl)acetate CAS No. 1160623-38-0

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Cat. No.: B1426031
CAS No.: 1160623-38-0
M. Wt: 227.19 g/mol
InChI Key: OMYSNVCRTKUTTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring. Its molecular formula is C10H10FNO4C_{10}H_{10}FNO_4 with a molecular weight of approximately 241.22 g/mol. The unique structural features contribute to its reactivity and potential applications in various biological contexts.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl chloroacetate under basic conditions. This nucleophilic substitution reaction allows for the formation of the desired ester, which can be purified through recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Properties

  • Studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis and cell cycle arrest, leading to reduced tumor growth in vivo .

2. Antimicrobial Activity

  • This compound has been investigated for its antibacterial and antifungal properties. Its derivatives exhibit significant activity against several bacterial strains, suggesting potential as a lead compound for new antibiotic development.

3. Mechanism of Action

  • The nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with cellular components. This mechanism may contribute to its cytotoxic effects against cancer cells and its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Unique Properties
Ethyl 2-(3-fluoro-4-nitrophenyl)acetateFluorine at position 3Different reactivity due to altered fluorination pattern
Ethyl 2-(4-chloro-2-nitrophenyl)acetateChlorine instead of fluorineVarying electronic effects impacting biological activity
Ethyl 2-(4-methylphenyl)acetateMethyl group instead of nitro groupAltered steric and electronic properties

Case Studies

Study on Anticancer Activity:
In vitro studies conducted on NSCLC cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent. The compound was tested at various concentrations, revealing a dose-dependent response in cell viability assays.

Antimicrobial Evaluation:
Another study assessed the antimicrobial activity of this compound against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent antibacterial effects, supporting further exploration for pharmaceutical applications.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile as a potential therapeutic agent.

Properties

IUPAC Name

ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSNVCRTKUTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718336
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160623-38-0
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (1.84 mmol) of dimethyl (2-fluoro-4-nitrophenyl)malonate are dissolved in 10 ml of DMSO. 33.2 mg (1.84 mmol) of water and 313 mg (7.37 mmol) of lithium chloride are added, and the mixture is heated at 100° C. for 3 hours. The reaction solution is then poured into 30 ml of ethyl acetate and shaken with saturated sodium chloride solution and with dilute hydrochloric acid. The mixture is dried over sodium sulfate and the solvent is removed under reduced pressure. The oil obtained is purified by preparative HPLC. The product fractions are extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure. This gives an oil which, after seeding with product crystals, quickly crystallizes.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
33.2 mg
Type
reactant
Reaction Step Two
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.